1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)-
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Overview
Description
1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure composed of at least one atom other than carbon. Nitrogen-containing heterocycles are particularly significant in medicinal chemistry due to their presence in many biologically active molecules, including vitamins, hormones, and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 4-aminobutylamine. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- include other nitrogen-containing heterocycles such as:
- 1,2-Benzisothiazol-3(2H)-one
- 4-Aminobutylamine
- Benzisothiazole derivatives
Uniqueness
What sets 1,2-Benzisothiazol-3(2H)-one,2-(4-aminobutyl)- apart from similar compounds is its unique combination of the benzisothiazole ring and the 4-aminobutyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H14N2OS/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)15-13/h1-2,5-6H,3-4,7-8,12H2 |
InChI Key |
QMPMEIOXLQDOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCN |
Origin of Product |
United States |
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